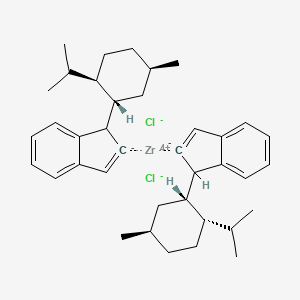
Tri-GalNAc-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-GalNAc-NHS ester is a compound used in the field of chemical biology and synthetic biology. It is a lysosome targeting chimera (LYTAC) and a ligand for the asialoglycoprotein receptor (ASGPR). This receptor is specifically expressed on liver cells and is involved in the degradation of extracellular proteins, including membrane proteins . This compound is utilized as a protein degrader in LYTAC research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tri-GalNAc-NHS ester involves the synthesis of sialic acid derivatives, which are then conjugated with protein or lipid molecules. The compound contains three sialic acid residues, each connected to an N-hydroxysuccinimide (NHS) ester group through an amide bond . The synthesis process typically involves the following steps:
Synthesis of Sialic Acid Derivatives: This step involves the chemical modification of sialic acid to introduce functional groups that can react with NHS ester.
Conjugation with NHS Ester: The sialic acid derivatives are then reacted with NHS ester under controlled conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tri-GalNAc-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with amino groups in proteins or peptides to form stable amide bonds.
Common Reagents and Conditions
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of this compound include glycosylated proteins and peptides, which have enhanced stability and specificity for their biological targets .
Scientific Research Applications
Tri-GalNAc-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
Tri-GalNAc-NHS ester exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on liver cells. This binding facilitates the internalization of the compound and its cargo into the lysosome, where the extracellular proteins are degraded . The molecular targets and pathways involved include the ASGPR-mediated endocytosis and lysosomal degradation pathways .
Comparison with Similar Compounds
Similar Compounds
Tri-GalNAc (OAc)3-Perfluorophenyl: A similar compound used in the synthesis of lysosome-targeting chimeras.
Tri-GalNAc-biotin: Another lysosome-targeting degrader that promotes the uptake of NeutrAvidin into liver cells.
Uniqueness
Tri-GalNAc-NHS ester is unique due to its high specificity for the asialoglycoprotein receptor and its ability to facilitate the degradation of extracellular proteins. This makes it a valuable tool for targeted protein degradation and drug delivery applications.
Properties
Molecular Formula |
C79H137N11O37 |
|---|---|
Molecular Weight |
1833.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI Key |
JMACKZAHKSDYQD-XSFVKFJNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)


![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)





![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)

